N'-(4-Tert-butylbenzylidene)-2-(2-thienyl)acetohydrazide
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Overview
Description
N’-(4-Tert-butylbenzylidene)-2-(2-thienyl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Tert-butylbenzylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 4-tert-butylbenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-(4-Tert-butylbenzylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-(4-Tert-butylbenzylidene)-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological macromolecules, affecting their function. The compound may also interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Methylbenzylidene)-2-(2-thienyl)acetohydrazide
- N’-(4-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide
- N’-(4-Methoxybenzylidene)-2-(2-thienyl)acetohydrazide
Uniqueness
N’-(4-Tert-butylbenzylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets, making it a distinct compound in its class.
Properties
Molecular Formula |
C17H20N2OS |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C17H20N2OS/c1-17(2,3)14-8-6-13(7-9-14)12-18-19-16(20)11-15-5-4-10-21-15/h4-10,12H,11H2,1-3H3,(H,19,20)/b18-12+ |
InChI Key |
IVPFAICCJWANPQ-LDADJPATSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CS2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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